

A Comparative Analysis of Methyl Nonafluorovalelate and Perfluorooctanoic Acid (PFOA)

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Compound of Interest

Compound Name: Methyl Nonafluorovalelate

Cat. No.: B087576

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Methyl Nonafluorovalelate** and the well-studied perfluorooctanoic acid (PFOA). While both are fluorinated compounds, their properties, applications, and toxicological profiles differ significantly. This comparison aims to equip researchers with the necessary information to make informed decisions regarding their use and to highlight the current knowledge gaps, particularly for **Methyl Nonafluorovalelate**.

Executive Summary

Perfluorooctanoic acid (PFOA) is a long-chain per- and polyfluoroalkyl substance (PFAS) with a history of widespread industrial use and subsequent identification as a persistent environmental pollutant with significant health concerns.^{[1][2][3]} In contrast, **Methyl Nonafluorovalelate** is a shorter-chain fluorinated compound for which publicly available data on toxicological and environmental impact is considerably limited. This guide synthesizes the available information on both compounds, presenting a side-by-side comparison of their physicochemical properties, known applications, toxicological profiles, and environmental fate. A notable data gap exists for **Methyl Nonafluorovalelate**, underscoring the need for further research to fully characterize its performance and safety profile as a potential alternative in certain applications.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **Methyl Nonafluorovaleate** and PFOA.

Property	Methyl Nonafluorovaleate	Perfluorooctanoic Acid (PFOA)
CAS Number	13038-26-1[4][5][6]	335-67-1[7]
Molecular Formula	C ₆ H ₃ F ₉ O ₂ [4][5]	C ₈ HF ₁₅ O ₂
Molecular Weight	278.07 g/mol [4][5]	414.07 g/mol
Appearance	Colorless to almost colorless clear liquid[5][6]	White to off-white powder
Boiling Point	102 °C[3][5][6]	189-192 °C
Water Solubility	Insoluble[3][6]	9.5 g/L at 25 °C
Vapor Pressure	Data not readily available	0.4 mmHg at 25 °C
Log Kow (Octanol-Water Partition Coefficient)	Data not readily available	5.3

Comparative Analysis

Performance and Applications

Methyl Nonafluorovaleate is utilized as a building block in the synthesis of fluorinated compounds, which are important in the pharmaceutical and agrochemical industries.[5] Its non-stick and hydrophobic properties make it suitable for developing advanced surface coatings.[8] It also serves as a standard in mass spectrometry for the identification and quantification of other fluorinated substances.[8] In drug design, the introduction of a methyl group can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[9][10]

Perfluorooctanoic acid (PFOA) has a long history of use as an industrial surfactant, particularly in the emulsion polymerization of fluoropolymers like Teflon.[1] It has also been used in fire-fighting foams, stain-resistant textiles, and food packaging materials.[2][3][11] However, due to significant health and environmental concerns, its production and use have been largely phased out in many countries.[2]

Toxicology and Health Effects

The toxicological profile of PFOA is extensive. It is classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[1] Studies have linked PFOA exposure to a range of adverse health effects, including:

- Cancer: Testicular and kidney cancer.[12]
- Liver toxicity: Hepatomegaly, altered liver enzymes, and non-alcoholic fatty liver disease.[1][13]
- Immunotoxicity: Suppression of vaccine response and is presumed to be an immune hazard to humans.[13][14]
- Developmental toxicity: Low birth weight and developmental delays.[1]
- Endocrine disruption: Interference with thyroid hormone levels.[1]

For **Methyl Nonfluorovaleate**, publicly available toxicological data is sparse. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin and serious eye irritation.[4] There is a significant lack of in-depth studies on its long-term health effects, including carcinogenicity, reproductive toxicity, and immunotoxicity.

The following table provides a summary of the known toxicological information.

Toxicological Endpoint	Methyl Nonafluorovalerate	Perfluorooctanoic Acid (PFOA)
Carcinogenicity	Data not available	Carcinogenic to humans (IARC Group 1)[1]
Acute Toxicity	Causes skin and serious eye irritation[4]	Moderate acute oral toxicity in animals[15]
Reproductive & Developmental Toxicity	Data not available	Associated with decreased birth weight and developmental delays[1]
Immunotoxicity	Data not available	Suppresses antibody response[13][14]
Hepatotoxicity	Data not available	Induces liver enlargement and alters liver enzymes[1][13]
Endocrine Disruption	Data not available	Affects thyroid hormone levels[1]

Environmental Fate

PFOA is known for its extreme persistence in the environment, earning it the moniker "forever chemical".[1] It is resistant to degradation by natural processes such as hydrolysis, photolysis, and biodegradation.[1] This persistence leads to its widespread distribution in soil, water, and biota, and it has the potential to bioaccumulate in organisms, including humans.[1][16]

The environmental fate of **Methyl Nonafluorovalerate** is not well-documented in the available literature. While it is a shorter-chain fluorinated compound, which may suggest lower bioaccumulation potential compared to long-chain PFAS like PFOA, comprehensive studies on its persistence, mobility, and degradation pathways are needed to ascertain its environmental impact.[17][18][19]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are outlines of key experimental methodologies relevant to the

toxicological and environmental evaluation of substances like **Methyl Nonafluorovaleate** and PFOA.

Protocol 1: In Vitro Cytotoxicity Assay

- Objective: To determine the potential of a chemical to cause cell death.
- Methodology:
 - Cell Culture: Human cell lines, such as liver (HepG2) or kidney (HEK293) cells, are cultured in appropriate media and conditions.
 - Exposure: Cells are treated with a range of concentrations of the test compound (e.g., **Methyl Nonafluorovaleate** or PFOA) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
 - Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
 - Data Analysis: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated.

Protocol 2: Ames Test for Mutagenicity

- Objective: To assess the mutagenic potential of a chemical by its ability to induce mutations in bacteria.
- Methodology:
 - Bacterial Strains: Histidine-dependent strains of *Salmonella typhimurium* are used.
 - Exposure: The bacterial strains are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 mix from rat liver).
 - Incubation: The treated bacteria are plated on a histidine-deficient medium and incubated.

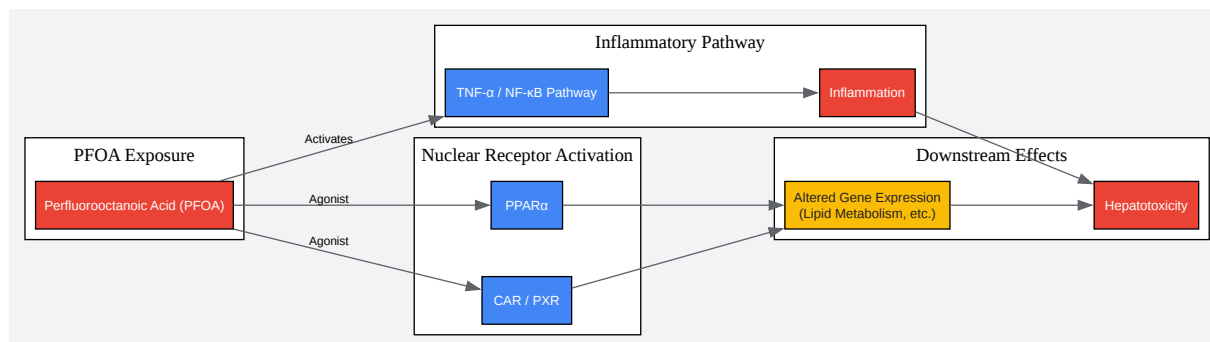
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

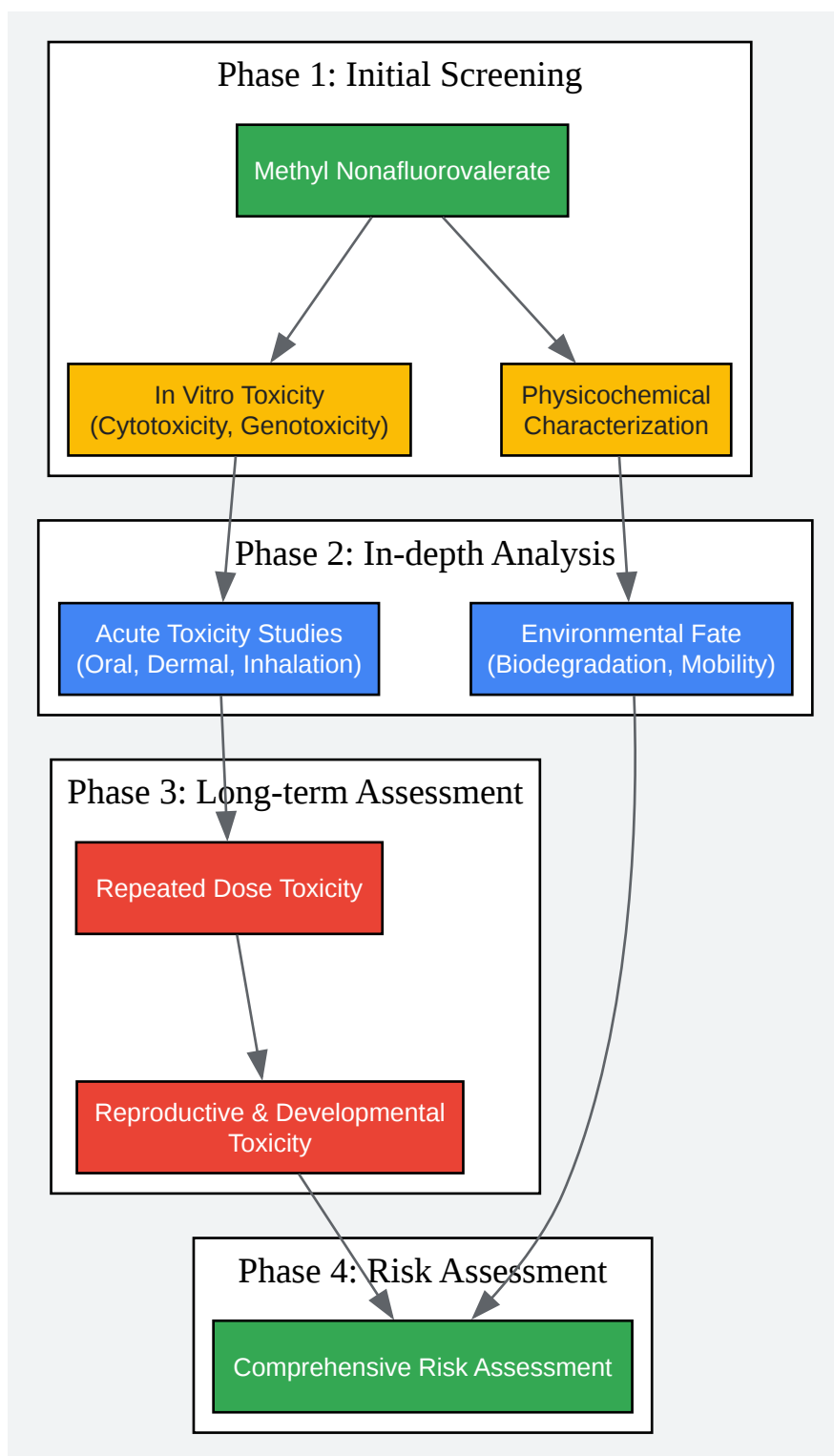
Protocol 3: OECD 301F Manometric Respirometry Test for Ready Biodegradability

- Objective: To determine the ready biodegradability of a chemical by aerobic microorganisms.
- Methodology:
 - Inoculum: An inoculum of aerobic microorganisms from a source like activated sludge is prepared.
 - Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum in a closed respirometer. A reference compound of known biodegradability (e.g., aniline) and a toxicity control are run in parallel.
 - Measurement: The consumption of oxygen is measured over a 28-day period.
 - Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of oxygen consumed to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of 60% ThOD within a 10-day window during the 28-day test.[\[20\]](#)

Mandatory Visualization

PFOA-Induced Toxicity Signaling Pathways





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